

# Core Physicochemical and Chemical Profile of 2-Methoxyethane-1-sulfonamide

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## Compound of Interest

Compound Name: 2-Methoxyethane-1-sulfonamide

Cat. No.: B1611866

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## Section 1: Executive Summary & Molecular Identity

This guide provides a comprehensive technical overview of **2-Methoxyethane-1-sulfonamide** (CAS No. 51517-04-5), a molecule belonging to the sulfonamide class of compounds.<sup>[1][2]</sup> Sulfonamides are a cornerstone functional group in medicinal chemistry, recognized for their relative stability and presence in numerous therapeutic agents.<sup>[3][4]</sup> This document synthesizes available data on the molecule's core physical and chemical properties, outlines a validated synthetic route, presents a theoretical spectroscopic profile to aid in characterization, and details standardized experimental protocols for property validation.

The molecule's structure is characterized by a methoxyethyl group attached to a sulfonamide moiety.<sup>[1]</sup> Its predicted physicochemical properties, such as a negative LogP value, suggest a high degree of hydrophilicity.<sup>[1][2][5]</sup> This guide is intended for researchers and scientists in drug development, offering foundational data and practical methodologies for the handling, characterization, and utilization of this compound.

Figure 1: Chemical structure of **2-Methoxyethane-1-sulfonamide**.

## Section 2: Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the known and predicted properties of **2-Methoxyethane-1-sulfonamide**.

Property	Value	Source
IUPAC Name	2-methoxyethanesulfonamide	PubChem[1]
CAS Number	51517-04-5	PubChem[1], ChemicalBook[6]
Molecular Formula	C <sub>3</sub> H <sub>9</sub> NO <sub>3</sub> S	PubChem[1], ChemScene[2]
Molecular Weight	139.17 g/mol	ChemicalBook[6], ChemScene[2]
Appearance	White Solid	ChemicalBook[6]
Boiling Point	135 °C at 0.3 Torr	Guidechem[7]
Predicted pKa	10.36 ± 0.60	Guidechem[8]
Predicted LogP	-1.08 to -1.2	ChemScene[2], PubChem[1] [5]
Topological Polar Surface Area (TPSA)	69.39 Å <sup>2</sup>	ChemScene[2]

### Discussion of Properties:

- Acidity (pKa): The predicted pKa of 10.36 indicates that the sulfonamide proton (N-H) is weakly acidic. This is a characteristic feature of primary sulfonamides.[9] In physiological conditions (pH ~7.4), the molecule will exist predominantly in its neutral, non-ionized form. Its solubility is expected to increase in alkaline solutions where the sulfonamide can be deprotonated to form a water-soluble salt.[9]
- Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) is consistently negative, suggesting the compound is hydrophilic (more soluble in water than in octanol).[1] [2][5] This property is crucial for assessing membrane permeability and general solubility, indicating that poor aqueous solubility is unlikely to be a primary challenge for this molecule.
- Boiling Point: The reported boiling point is measured under significant vacuum, a common practice for compounds that may decompose at higher temperatures under atmospheric pressure.[7] Due to the rigidity and polar nature of the sulfonamide group, these compounds are typically crystalline solids with relatively high melting points.[3]

- Topological Polar Surface Area (TPSA): The TPSA of  $69.39 \text{ \AA}^2$  is a calculated metric used to predict drug transport properties. This value is well within the typical range for orally bioavailable drugs, suggesting good potential for membrane permeability.

## Section 3: Chemical Identity and Synthesis

### The Sulfonamide Functional Group

The sulfonamide functional group,  $\text{R-S(=O)}_2\text{-NR}_2$ , is a sulfonyl group linked to an amine.<sup>[3]</sup> This group is a bioisostere of a carboxylate group but is significantly more stable towards hydrolysis. Its geometry is tetrahedral at the sulfur atom, and the N-H bond is polarized by the strongly electron-withdrawing sulfonyl group, accounting for its acidity.<sup>[4]</sup> In drug design, the sulfonamide moiety often acts as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

## Laboratory-Scale Synthesis Protocol

A reliable synthesis for **2-Methoxyethane-1-sulfonamide** has been reported and can be executed as a three-step process starting from 1-bromo-2-methoxyethane.<sup>[6]</sup> This method is robust and utilizes common laboratory reagents.

### Step 1: Formation of Sodium 2-methoxyethane-1-sulfonate

- Suspend 1-bromo-2-methoxyethane (21.3 mmol) in water (16 mL).
- Add sodium sulfite (23.4 mmol) to the suspension.
- Reflux the mixture for 24 hours.
- Evaporate the solvent under reduced pressure. The resulting residue is slurried in chloroform to yield the product as a white solid.

### Step 2: Synthesis of 2-Methoxyethane-1-sulfonyl Chloride

- To the solid from Step 1, add thionyl chloride (213 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 1.06 mmol).
- Stir the mixture at  $100^\circ\text{C}$  for 3 hours.

- Evaporate the excess thionyl chloride under reduced pressure.
- Add chloroform to the residue and filter off any insoluble material. Evaporate the filtrate to yield the crude sulfonyl chloride intermediate.

#### Step 3: Formation of **2-Methoxyethane-1-sulfonamide**

- To the crude 2-methoxyethane-1-sulfonyl chloride, add a 25% aqueous ammonia solution (10 mL).
- Stir the mixture at room temperature for 3 hours.
- Evaporate the solvent under reduced pressure.
- Add chloroform and filter off insoluble substances. Evaporate the solvent from the filtrate.
- Purify the final residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 3/7) to yield pure 2-methoxyethanesulfonamide.[\[6\]](#)

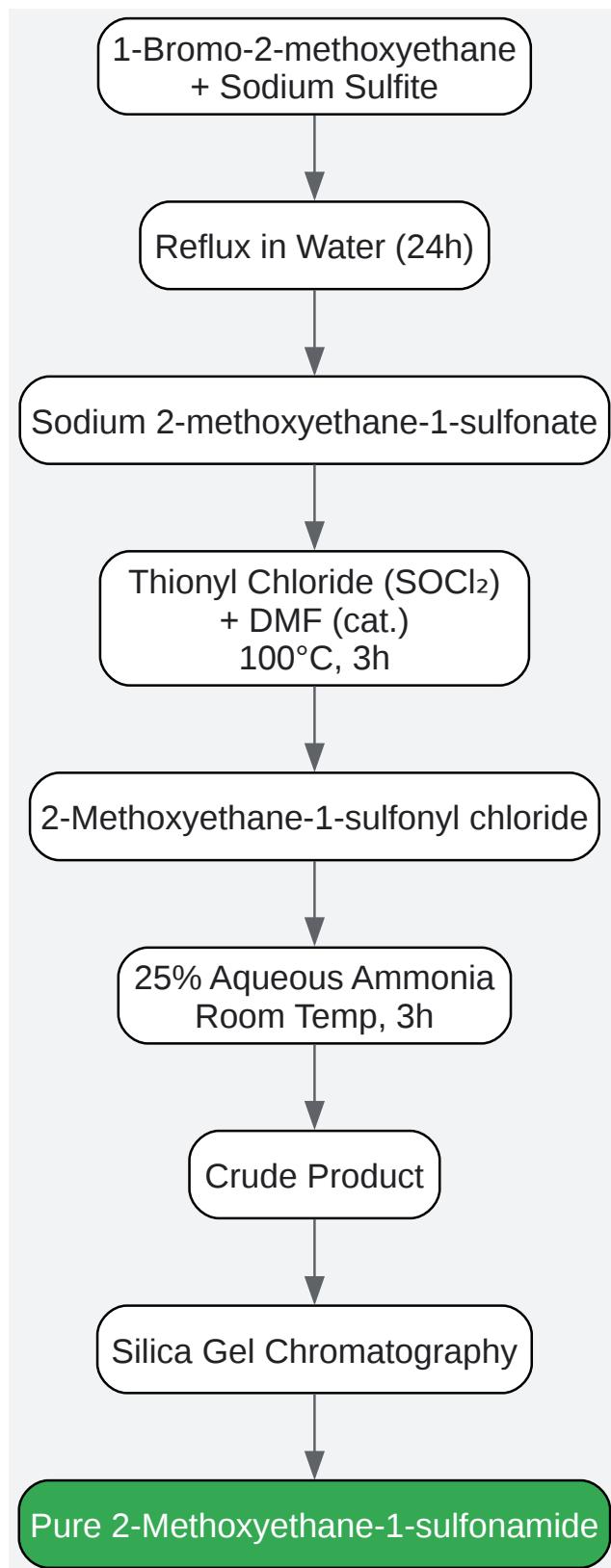
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Figure 2: Workflow diagram for the synthesis of **2-Methoxyethane-1-sulfonamide**.

## Section 4: Theoretical Spectroscopic Profile

While experimental spectra for this specific molecule are not widely published, a theoretical profile can be constructed based on its structure. This serves as a predictive guide for researchers performing structural confirmation.[\[10\]](#)[\[11\]](#)

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale / Notes
<sup>1</sup> H NMR	-OCH <sub>3</sub> (Methoxy)	~3.3 ppm (singlet, 3H)	Singlet due to no adjacent protons. Shift is typical for a methyl ether.
-O-CH <sub>2</sub> -	~3.7 ppm (triplet, 2H)	Deshielded by the adjacent oxygen. Split into a triplet by the neighboring -CH <sub>2</sub> SO <sub>2</sub> -.	
-CH <sub>2</sub> -SO <sub>2</sub> -	~3.2 ppm (triplet, 2H)	Deshielded by the sulfonyl group. Split into a triplet by the neighboring -OCH <sub>2</sub> -.	
-SO <sub>2</sub> NH <sub>2</sub>	~5.0-7.0 ppm (broad singlet, 2H)	Chemical shift can be variable and concentration-dependent. Often exchanges with D <sub>2</sub> O.	
<sup>13</sup> C NMR	-OCH <sub>3</sub>	~59 ppm	Typical shift for a methoxy carbon.
-OCH <sub>2</sub> -	~70 ppm	Methylene carbon attached to oxygen.	
-CH <sub>2</sub> -SO <sub>2</sub> -	~55 ppm	Methylene carbon attached to the sulfonyl group.	
IR Spectroscopy	N-H Stretch	3300-3400 cm <sup>-1</sup> (two bands)	Characteristic for a primary sulfonamide (-NH <sub>2</sub> ).
C-H Stretch	2850-3000 cm <sup>-1</sup>	Aliphatic C-H bonds.	

S=O Stretch	1320-1360 cm <sup>-1</sup> (asymmetric) 1140- 1180 cm <sup>-1</sup> (symmetric)	Strong, characteristic absorptions for the sulfonyl group.
C-O Stretch	1080-1150 cm <sup>-1</sup>	Ether linkage.
Mass Spectrometry	Molecular Ion [M] <sup>+</sup>	m/z = 139.03
[M+H] <sup>+</sup> Adduct	m/z = 140.04	Corresponds to the monoisotopic mass of C <sub>3</sub> H <sub>9</sub> NO <sub>3</sub> S. <a href="#">[1]</a>
Fragmentation	Fragments at m/z = 108, 78, 59	Expected under electrospray ionization (ESI) in positive mode. <a href="#">[5]</a>
		Potential losses of - OCH <sub>3</sub> , -SO <sub>2</sub> NH <sub>2</sub> , and CH <sub>3</sub> OCH <sub>2</sub> CH <sub>2</sub> respectively.

## Section 5: Reactivity and Stability

The **2-methoxyethane-1-sulfonamide** molecule is built upon the sulfonamide scaffold, which is known for its general stability in drug discovery programs.[\[3\]](#)

- Acid-Base Reactivity: The primary site of reactivity is the acidic N-H bond of the sulfonamide group.[\[3\]](#) This site can be deprotonated by a suitable base. This property is often exploited to create salt forms of sulfonamide-containing drugs to enhance aqueous solubility.[\[9\]](#)
- Stability: The compound is stable enough to withstand refluxing conditions and heating to 100°C during its synthesis, indicating good thermal stability.[\[6\]](#) The C-O-C ether linkage and the C-S and S-N bonds are chemically robust under typical physiological and storage conditions.
- Metabolic Considerations: In a biological context, sulfonamides can undergo metabolism. While this specific molecule's metabolic fate is uncharacterized, common pathways for

related structures include N-acetylation or conjugation.[\[9\]](#) The ether linkage could potentially undergo O-demethylation.

## Section 6: Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols should be employed to measure key physicochemical properties. The following are field-proven, self-validating methodologies appropriate for a drug development setting.

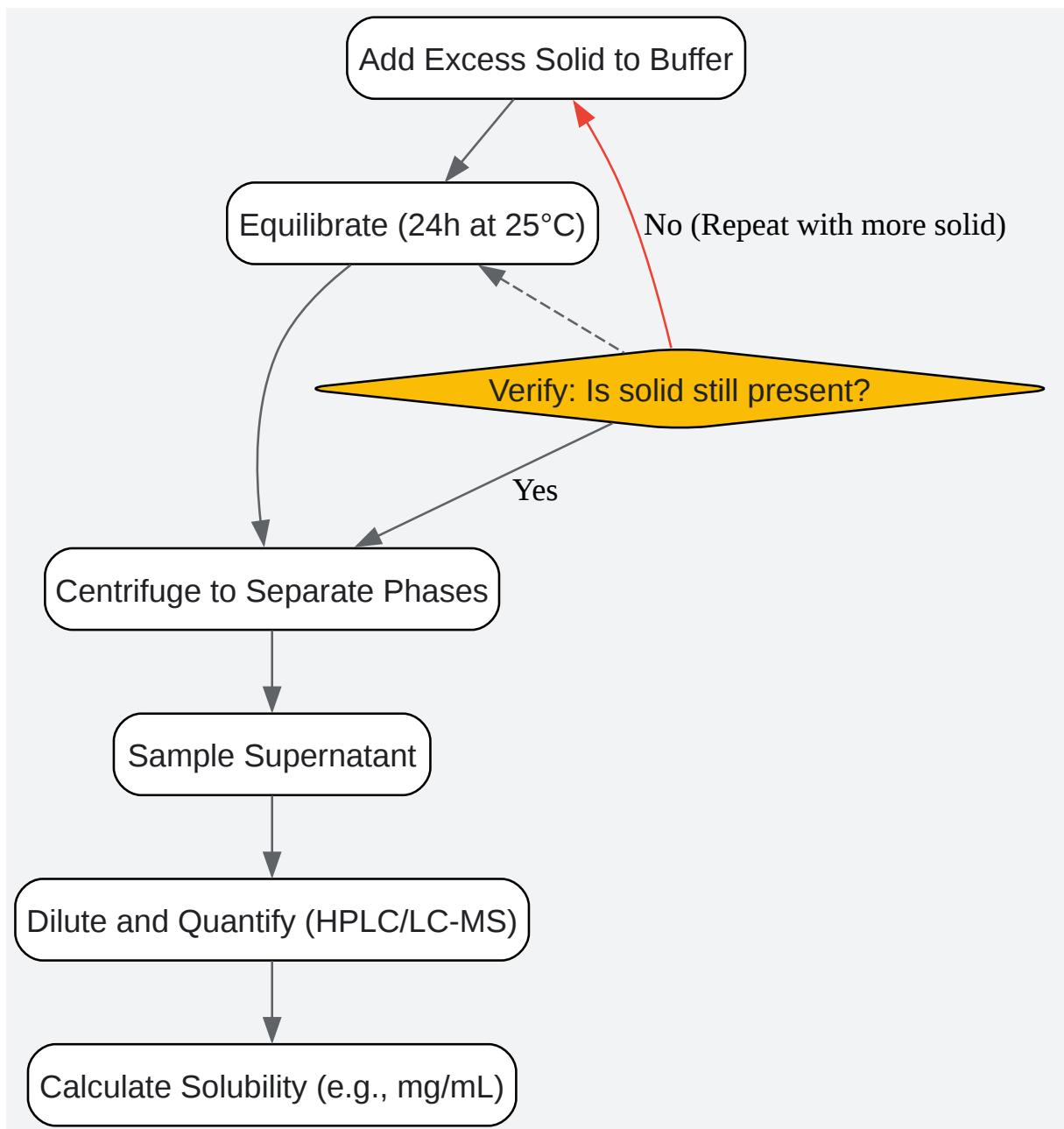
### Protocol: Thermodynamic Aqueous Solubility Determination

**Causality:** This protocol measures the equilibrium solubility, a critical parameter that influences a drug's dissolution rate and bioavailability. It is designed to avoid the pitfalls of kinetic measurements, which can be confounded by supersaturation and precipitation rates.[\[12\]](#)

**Methodology:**

- **Preparation:** Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.
- **Equilibration:** Tightly cap the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
- **Phase Separation:** Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
- **Sampling:** Carefully remove an aliquot of the clear supernatant.
- **Dilution & Analysis:** Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
- **Validation:** The presence of solid material at the end of the experiment confirms that the initial amount was in excess, a prerequisite for a valid thermodynamic solubility

measurement.



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Figure 3: Workflow for thermodynamic aqueous solubility measurement.

## Protocol: Melting Point Determination

**Causality:** The melting point is a fundamental indicator of a compound's purity and crystalline lattice energy. A sharp melting range typically signifies high purity.

**Methodology:**

- **Sample Preparation:** Finely powder a small amount of the dry, crystalline compound.
- **Loading:** Tightly pack the powder into a capillary tube to a height of 2-3 mm.
- **Measurement:** Place the capillary tube in a calibrated melting point apparatus.
- **Heating:** Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

## Section 7: Safety & Handling

According to the Globally Harmonized System (GHS) classifications available for this compound, it should be handled with appropriate care.[\[1\]](#)

- H303: May be harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

**Recommended Precautions:** Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood.

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